molecular formula C17H21N5O3 B14942033 N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide

N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide

Cat. No.: B14942033
M. Wt: 343.4 g/mol
InChI Key: XYJUFVCERONGDQ-UHFFFAOYSA-N
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Description

N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves the following steps:

    Formation of the guanidine core: This can be achieved by reacting a suitable amine with a cyanamide derivative under acidic or basic conditions.

    Acetylation: The guanidine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the guanidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted guanidines or aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: can be compared with other guanidine derivatives, such as:

Uniqueness

The uniqueness of N’‘-ACETYL-N-(3,4-DIMETHOXYPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3,4-dimethoxyphenyl and 4,6-dimethyl-2-pyrimidinyl groups can result in unique interactions with molecular targets, leading to distinct pharmacological profiles.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C17H21N5O3/c1-10-8-11(2)19-16(18-10)22-17(20-12(3)23)21-13-6-7-14(24-4)15(9-13)25-5/h6-9H,1-5H3,(H2,18,19,20,21,22,23)

InChI Key

XYJUFVCERONGDQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)OC)OC)/NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)OC)OC)NC(=O)C)C

Origin of Product

United States

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